N-isopropyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-isopropyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1200491 and is synthesized using a specific method that involves several steps.
Scientific Research Applications
Synthesis and Chemical Properties
- N-isopropyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide derivatives are synthesized using carbodiimide condensation catalysis, a method that is both convenient and fast, as shown in the synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives (Yu et al., 2014).
- These compounds have been characterized using various spectroscopic techniques, including IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Biological and Pharmacological Evaluation
- Some derivatives of N-isopropyl acetamide have shown good antimicrobial activity, suggesting potential applications in fighting bacterial infections (Fahim & Ismael, 2019).
- These compounds have also been evaluated for their role as glutaminase inhibitors, with potential implications in cancer research. Specifically, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have been synthesized and shown to inhibit the growth of human lymphoma B cells (Shukla et al., 2012).
- In the area of corrosion science, 2-(Alkylsulfanyl)- N -(pyridin-2-yl) acetamide derivatives have been explored for their potential as corrosion inhibitors, indicating a possible application in materials science and engineering (Yıldırım & Cetin, 2008).
Molecular Structure and Design
- The molecular structure of these compounds has been studied through methods like X-ray crystallography, providing insights into their chemical behavior and potential for further modifications (Yu et al., 2014).
Mechanism of Action
Target of Action
Thiazole derivatives, however, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the thiazole ring .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . These could include pathways related to the biological activities mentioned above, such as inflammation, tumor growth, bacterial or fungal growth, etc .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties depending on their specific structures .
Result of Action
Given the wide range of biological activities exhibited by thiazole derivatives, the effects could include inhibition of bacterial or fungal growth, reduction of inflammation, inhibition of tumor growth, etc .
properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11(2)18-15(21)8-14-9-23-17(20-14)24-10-16(22)19-13-6-4-12(3)5-7-13/h4-7,9,11H,8,10H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZZTJBRMAHOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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